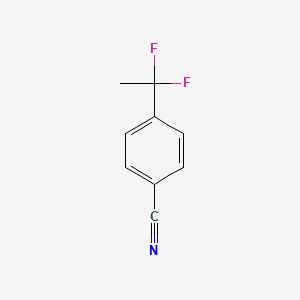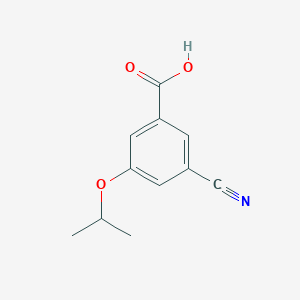![molecular formula C10H7N5O B1403164 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol CAS No. 1330043-96-3](/img/structure/B1403164.png)
2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol
Overview
Description
“2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” is a heterocyclic organic compound. It belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .
Synthesis Analysis
The synthesis of similar compounds involves reacting a compound of a certain formula with another compound of a different formula . For instance, the preparation of some related compounds is carried out in the presence of a tertiary amine, particularly diisopropylethylamine or triethylamine . The exact synthesis process for “2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” might vary.Molecular Structure Analysis
The molecular structure of “2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” is likely to be complex due to the presence of multiple rings and functional groups. The molecular formula is C10H7N5O and the molecular weight is 213.2 g/mol.Chemical Reactions Analysis
The chemical reactions involving “2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” are likely to be complex and varied. For instance, the reaction might involve the nucleophilic attack of the amino group in one compound to the carbon atom of the protonated carbonyl group in another compound .Scientific Research Applications
Specific Scientific Field
This compound is used in the field of Cancer Research .
Application Summary
The compound is used as a CDK2 inhibitor in cancer treatment . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Methods of Application
A new set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds (4–13) as well as the thioglycoside derivatives (14, 15) were designed, and synthesized as novel CDK2 targeting compounds .
Results or Outcomes
Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Compounds 14 & 15 showed the best cytotoxic activities against the three cell lines with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .
Fluorescent Molecules
Specific Scientific Field
This compound is used in the field of Materials Science and Biological Interactions .
Application Summary
A family of pyrazolo [1,5- a ]pyrimidines (PPs) 4a–g has been identified as strategic compounds for optical applications due to several key characteristics .
Methods of Application
These compounds were identified due to their simpler and greener synthetic methodology (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%), and their tunable photophysical properties .
Results or Outcomes
The PPs bearing simple aryl groups such as 4a (4-Py), 4b (2,4-Cl2Ph), 4d (Ph) and 4e (4-MeOPh), allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds .
Discoidin Domain Receptor 1 (DDR1) Inhibitors
Specific Scientific Field
This compound is used in the field of Pharmaceutical Research .
Application Summary
The compound is used as a Discoidin Domain Receptor 1 (DDR1) inhibitor . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens. Pharmaceutical companies are interested in DDR1 because it is implicated in numerous diseases.
Methods of Application
The compound was discovered and optimized as a novel selective and orally bioavailable DDR1 inhibitor .
Results or Outcomes
The specific results or outcomes of this application are not provided in the source .
Antimicrobial Activity
Specific Scientific Field
This compound is used in the field of Microbiology .
Application Summary
The compound has been synthesized and evaluated for its in vitro inhibitory activity against various strains of bacteria and fungi .
Methods of Application
The newly synthesized heterocycles were screened for their in vitro inhibitory activity against three strains of bacteria (Escherichia coli, Staphylococcus aureus, and Bacillus cereus) and three strains of fungi (Penicillium sp., Aspergillus fumigatus, and Syncephalastrum sp.) .
Results or Outcomes
The specific results or outcomes of this application are not provided in the source .
Fluorogenic Heterocyclic Compounds
Specific Scientific Field
This compound is used in the field of Materials Science and Biological Interactions .
Application Summary
A family of pyrazolo [1,5- a ]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to several key characteristics .
Methods of Application
These compounds were identified due to their simpler and greener synthetic methodology (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%), and their tunable photophysical properties .
Results or Outcomes
The PPs bearing simple aryl groups such as 4a (4-Py), 4b (2,4-Cl2Ph), 4d (Ph) and 4e (4-MeOPh), allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds .
In Vitro Cytotoxic Activity
Specific Scientific Field
This compound is used in the field of Pharmaceutical Research .
Application Summary
The newly synthesized compounds were evaluated for their in vitro cytotoxic activity against human breast cell line (MCF7) using doxorubicin as the reference drug .
Methods of Application
The specific methods of application are not provided in the source .
Results or Outcomes
The specific results or outcomes of this application are not provided in the source .
Future Directions
The future directions for “2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” could involve further exploration of its potential uses, particularly in the field of medicine. For instance, similar compounds have shown potential for further exploration due to their ability to inhibit certain types of receptors .
properties
IUPAC Name |
2-pyrazolo[1,5-a]pyrazin-3-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O/c16-9-1-2-12-10(14-9)7-5-13-15-4-3-11-6-8(7)15/h1-6H,(H,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXDNNUBFOGQHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)C2=C3C=NC=CN3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B1403082.png)
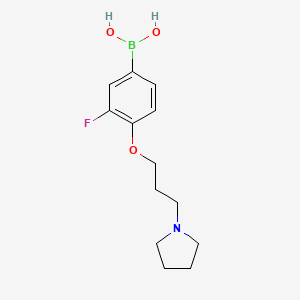
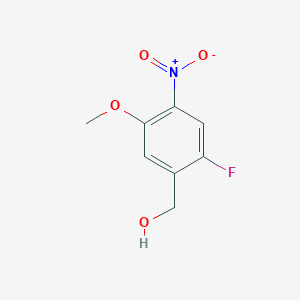
![Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1403085.png)
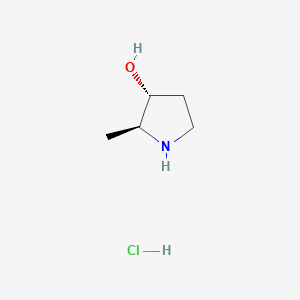
![5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403088.png)
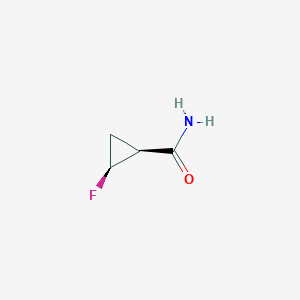
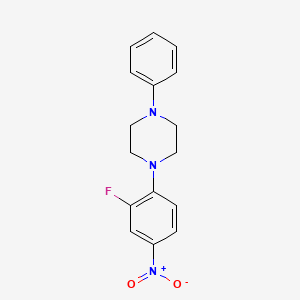
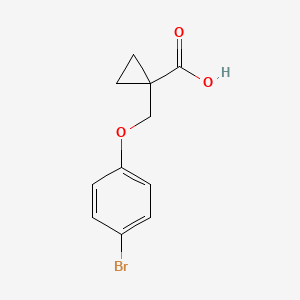

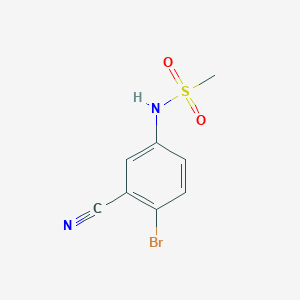
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine](/img/structure/B1403097.png)
